

# Butyl Palmitate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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An In-depth Exploration of the Fatty Acid Ester **Butyl Palmitate** in Organic Chemistry and Pharmaceutical Sciences

This technical guide provides a detailed overview of **butyl palmitate**, a fatty acid ester with significant applications in various scientific and industrial fields, particularly in organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical properties, synthesis, analytical characterization, and its emerging role in pharmaceutical formulations.

## **Introduction to Butyl Palmitate**

**Butyl palmitate**, also known as butyl hexadecanoate, is the ester formed from the reaction of palmitic acid and n-butanol. It is a colorless to pale yellow liquid or solid with a faint, waxy odor. [1] As a fatty acid ester, it possesses properties that make it a valuable ingredient in cosmetics, personal care products, and increasingly, in pharmaceutical applications. Its emollient nature, high lipophilicity, and biocompatibility are key characteristics driving its use in various formulations.[1][2] **Butyl palmitate** is practically insoluble in water but soluble in organic solvents.[3]

# **Physicochemical Properties**



A thorough understanding of the physicochemical properties of **butyl palmitate** is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

Property	Value	Reference
Molecular Formula	C20H40O2	[4]
Molecular Weight	312.53 g/mol	
CAS Number	111-06-8	-
Appearance	Pale yellow liquid to solid	<del>-</del>
Melting Point	15.00 to 18.00 °C	-
Boiling Point	360.00 to 362.00 °C at 760.00 mm Hg	<del>-</del>
Density	0.86 g/cm <sup>3</sup>	-
Flash Point	176.11 °C	-
logP (o/w)	~8.7	-
Water Solubility	0.0003691 mg/L at 25 °C (estimated)	

## **Synthesis of Butyl Palmitate**

**Butyl palmitate** is primarily synthesized through the esterification of palmitic acid with n-butanol. This can be achieved via chemical or enzymatic methods.

# **Chemical Synthesis: Fischer-Speier Esterification**

The Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.

#### Materials:

· Palmitic acid



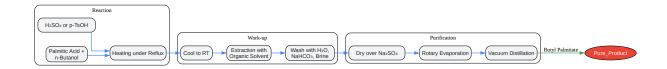
- n-Butanol (in excess, can also act as the solvent)
- Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) as a catalyst
- Sodium bicarbonate (NaHCO<sub>3</sub>) solution (5% w/v)
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Round-bottom flask
- Reflux condenser
- · Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus (for purification)

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palmitic acid and an excess of n-butanol (e.g., a 1:3 molar ratio of acid to alcohol).
- Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the weight of the carboxylic acid) to the reaction mixture while stirring.
- Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the decrease in the acid value of the reaction mixture.



- Work-up:
  - Cool the reaction mixture to room temperature.
  - If n-butanol was used in large excess, it can be removed under reduced pressure using a rotary evaporator.
  - Dilute the residue with an organic solvent like diethyl ether and transfer it to a separatory funnel.
  - Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted palmitic acid), and finally with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.
- Purification: The crude butyl palmitate can be purified by vacuum distillation to obtain a
  pure product.



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**Figure 1:** Workflow for the chemical synthesis of **butyl palmitate** via Fischer-Speier esterification.

# **Enzymatic Synthesis**

## Foundational & Exploratory



Enzymatic synthesis of **butyl palmitate** offers a greener alternative to chemical methods, often proceeding under milder reaction conditions with high specificity, which minimizes byproduct formation. Lipases, particularly immobilized forms like Candida antarctica lipase B (CALB), are commonly used as biocatalysts.

#### Materials:

- Palmitic acid
- n-Butanol
- Immobilized lipase (e.g., Novozym 435)
- Organic solvent (optional, e.g., hexane or a solvent-free system can be used)
- Molecular sieves (to remove water)
- Temperature-controlled shaker or stirred-tank reactor
- Filtration setup

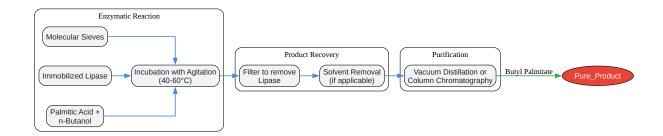
#### Procedure:

- Reaction Setup: In a temperature-controlled reaction vessel, combine palmitic acid and n-butanol. The molar ratio of alcohol to acid can be varied (e.g., 1:1 to 3:1) to optimize the reaction.
- Enzyme Addition: Add the immobilized lipase to the mixture (e.g., 5-10% by weight of the substrates).
- Water Removal: To drive the equilibrium towards ester formation, add activated molecular sieves to the reaction mixture to adsorb the water produced during the reaction.
- Incubation: Incubate the mixture at a specific temperature (e.g., 40-60°C) with constant agitation (e.g., 200 rpm) for a set duration (e.g., 8-24 hours).
- Monitoring: The reaction progress can be monitored by taking periodic samples and analyzing the conversion of palmitic acid using techniques like gas chromatography (GC) or



by titrating the remaining free fatty acid.

- Product Recovery:
  - Once the desired conversion is achieved, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and reused.
  - If a solvent was used, it can be removed by rotary evaporation.
- Purification: The crude product can be purified by vacuum distillation or column chromatography.



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Figure 2: Workflow for the enzymatic synthesis of butyl palmitate.

## **Analytical Characterization**

The synthesized **butyl palmitate** should be characterized to confirm its identity and purity.

• Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of **butyl palmitate** will show a characteristic ester carbonyl (C=O) stretching band around 1740 cm<sup>-1</sup>. The



disappearance of the broad hydroxyl (-OH) band of the carboxylic acid is also an indicator of successful esterification.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups) and the palmitate chain. A triplet around 4.0 ppm corresponds to the -OCH<sub>2</sub>- protons of the butyl group attached to the ester oxygen.
  - <sup>13</sup>C NMR: The carbon NMR spectrum will show a signal for the ester carbonyl carbon around 173 ppm.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the synthesized ester and confirm its molecular weight from the mass spectrum.

# **Applications in Drug Development**

The lipophilic nature and low toxicity of fatty acid esters like **butyl palmitate** make them attractive for various pharmaceutical applications, primarily in drug delivery and formulation.

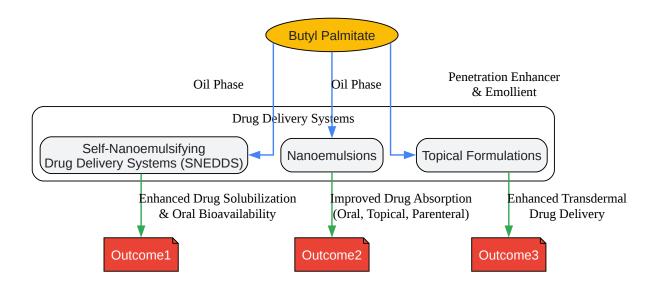
#### **Role in Drug Delivery Systems**

Fatty acids and their esters can be used to improve the oral bioavailability of poorly watersoluble drugs. They can be incorporated into lipid-based drug delivery systems such as:

- Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Butyl palmitate can serve as the
  oil phase in SNEDDS formulations. SNEDDS are isotropic mixtures of oils, surfactants, and
  co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation
  in an aqueous medium, such as the gastrointestinal fluids. This can enhance the
  solubilization and absorption of lipophilic drugs.
- Nanoemulsions: As a key component of the oil phase, butyl palmitate can be used to
  formulate nanoemulsions for topical, oral, or parenteral drug delivery. The small droplet size
  of nanoemulsions provides a large surface area for drug absorption.
- Topical Formulations: Butyl palmitate can act as a penetration enhancer in topical formulations, facilitating the transport of active pharmaceutical ingredients (APIs) across the



skin barrier. Its emollient properties also improve the feel and spreadability of creams and ointments.



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**Figure 3:** Applications of **butyl palmitate** in various drug delivery systems and their outcomes.

#### **Potential as a Prodrug Moiety**

The "lipidization" of drugs through their covalent attachment to fatty acids or their esters is a strategy to create prodrugs with improved pharmacokinetic properties. By forming an ester linkage between a drug molecule (containing a hydroxyl or amine group) and palmitic acid, and then esterifying the carboxylic acid with butanol, a **butyl palmitate**-based prodrug could potentially be designed.

Potential advantages of a **butyl palmitate**-based prodrug approach include:

- Increased Lipophilicity: Enhancing the drug's ability to cross biological membranes.
- Improved Oral Absorption: Facilitating uptake via the lymphatic system, thereby bypassing first-pass metabolism in the liver.



 Sustained Release: The ester bond can be designed to be cleaved by endogenous esterases, leading to a controlled release of the active drug.

## **Safety and Toxicology**

**Butyl palmitate** is generally considered to have low toxicity. It is widely used in cosmetic formulations and has been approved for use in food contact substances. However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting.

## Conclusion

**Butyl palmitate** is a versatile fatty acid ester with well-characterized physicochemical properties. Its synthesis via both chemical and enzymatic routes is well-established, with the latter offering a more sustainable approach. In the realm of drug development, **butyl palmitate** holds considerable promise as a key excipient in advanced drug delivery systems, such as SNEDDS and nanoemulsions, to enhance the bioavailability of poorly soluble drugs. Furthermore, its potential use as a prodrug moiety warrants further investigation to improve the therapeutic efficacy of various APIs. This guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted applications of **butyl palmitate**.

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